METHYL 2-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
Methyl (2Z)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines elements of pyrazole, thiazole, and pyrimidine
Preparation Methods
The synthesis of METHYL 2-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and thiazole intermediates, followed by their condensation with appropriate aldehydes and ketones under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups, using nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2Z)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar compounds include other pyrazole, thiazole, and pyrimidine derivatives. What sets METHYL 2-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. Other similar compounds include:
- 5-chloro-1-methylimidazole
- 1-methyl-5-chloroimidazole
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.
Properties
Molecular Formula |
C26H21ClN4O3S |
---|---|
Molecular Weight |
505g/mol |
IUPAC Name |
methyl (2Z)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H21ClN4O3S/c1-15-19(23(27)31(29-15)18-12-8-5-9-13-18)14-20-24(32)30-22(17-10-6-4-7-11-17)21(25(33)34-3)16(2)28-26(30)35-20/h4-14,22H,1-3H3/b20-14- |
InChI Key |
BZKBQPSLCXJGDW-ZHZULCJRSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C4=CC=CC=C4)Cl)SC2=N1)C5=CC=CC=C5)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(N(N=C3C)C4=CC=CC=C4)Cl)/SC2=N1)C5=CC=CC=C5)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C4=CC=CC=C4)Cl)SC2=N1)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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